molecular formula C16H13ClO3 B7762252 (2E)-3-[2-(Benzyloxy)-5-chlorophenyl]acrylic acid

(2E)-3-[2-(Benzyloxy)-5-chlorophenyl]acrylic acid

Cat. No.: B7762252
M. Wt: 288.72 g/mol
InChI Key: AVNMMFOKEMWXFN-RMKNXTFCSA-N
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Description

(2E)-3-[2-(Benzyloxy)-5-chlorophenyl]acrylic acid is a useful research compound. Its molecular formula is C16H13ClO3 and its molecular weight is 288.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(5-chloro-2-phenylmethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNMMFOKEMWXFN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[2-(Benzyloxy)-5-chlorophenyl]acrylic acid is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a benzyloxy group and a chlorine atom attached to a phenyl ring, alongside an acrylic acid moiety. Its molecular formula is C15H14ClO3C_{15}H_{14}ClO_3, with a molecular weight of approximately 288.726 g/mol. The presence of the benzyloxy and chlorine substituents enhances its binding affinity to various biological targets, making it a candidate for pharmaceutical applications.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that it inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are critical in inflammatory pathways. The compound's ability to modulate these pathways positions it as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth, which suggests its potential utility in treating infections caused by resistant bacteria.

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies indicate that the compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory responses and cancer progression, such as COX-2 and various kinases.
  • Receptor Modulation : It may interact with receptors involved in pain and inflammation, enhancing its therapeutic potential against inflammatory disorders .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityFindings
Anti-inflammatoryInhibits COX-2 expression; reduces cytokine levels.
AntimicrobialEffective against multiple bacterial strains; growth inhibition observed.
AnticancerInduces apoptosis in HeLa and MCF-7 cells; modulates signaling pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Inflammation : A study involving animal models of arthritis demonstrated that administration of this compound significantly reduced joint swelling and pain, indicating its efficacy as an anti-inflammatory agent.
  • Case Study on Cancer : In vitro studies using cancer cell lines showed that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis, suggesting its potential as a novel anticancer therapy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.